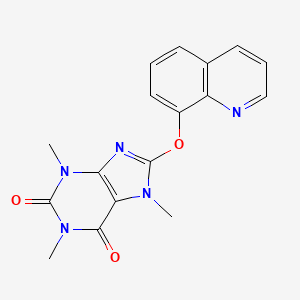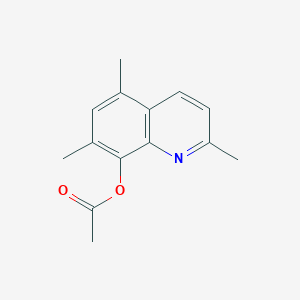![molecular formula C14H20N2OS B5691597 N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, commonly known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTS is a thioamide derivative that is synthesized through a multi-step process.
Applications De Recherche Scientifique
DMTS has various scientific research applications, including its use as a corrosion inhibitor, a fungicide, and a plant growth regulator. It has also been studied for its potential use in cancer treatment and as an antioxidant. DMTS has been shown to have anti-tumor effects in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
Mécanisme D'action
The mechanism of action of DMTS is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMTS has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cancer cells. DMTS has also been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in cancer cells. Additionally, DMTS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMTS in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in various cell lines, making it a safer alternative to other potential anti-cancer agents. However, one limitation of using DMTS in lab experiments is its solubility. DMTS is not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMTS. One potential avenue of research is its use as a potential anti-cancer agent. Further studies could explore the mechanisms of action of DMTS and its potential use in combination with other anti-cancer agents. Another potential area of research is the use of DMTS as an antioxidant. Further studies could explore its potential use in the prevention and treatment of various diseases associated with oxidative stress. Finally, future research could explore the synthesis of DMTS derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of DMTS involves several steps. The initial step involves the reaction of 2,3-dimethylaniline and carbon disulfide to produce 2,3-dimethylthiosemicarbazide. This compound is then reacted with acetic anhydride to produce 2,3-dimethyl-1,3-thiazolidine-4-one. Finally, this compound is reacted with 2,2-dimethylpropionyl chloride to produce DMTS.
Propriétés
IUPAC Name |
N-[(2,3-dimethylphenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-9-7-6-8-11(10(9)2)15-13(18)16-12(17)14(3,4)5/h6-8H,1-5H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZCVTKQXHYFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,3-dimethylphenyl)carbamothioyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)



![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)
![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)